molecular formula C9H13BrN2O2 B8246533 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide

Cat. No.: B8246533
M. Wt: 261.12 g/mol
InChI Key: LSESQHSIXCCTHB-UHFFFAOYSA-N
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Description

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino and hydroxy functional groups, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-5-hydroxybenzaldehyde with an appropriate amine, followed by reduction and subsequent bromination to yield the hydrobromide salt. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-hydroxyphenyl)-1-propanone
  • 3-Amino-1-(2-amino-4-hydroxyphenyl)-1-propanone
  • 3-Amino-1-(2-amino-5-methoxyphenyl)-1-propanone

Uniqueness

3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone hydrobromide is unique due to the specific arrangement of its functional groups, which confer distinct chemical

Properties

IUPAC Name

3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.BrH/c10-4-3-9(13)7-5-6(12)1-2-8(7)11;/h1-2,5,12H,3-4,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESQHSIXCCTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CCN)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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